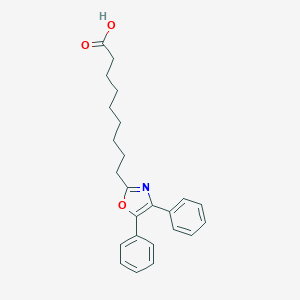![molecular formula C25H32O3 B144326 5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid CAS No. 128596-01-0](/img/structure/B144326.png)
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid, commonly known as HBPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. HBPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mécanisme D'action
HBPP exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, HBPP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
HBPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, HBPP has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases, including cancer and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HBPP has several advantages for laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, HBPP has some limitations for laboratory experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. In addition, its potency and selectivity for COX-2 may vary depending on the experimental conditions, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of HBPP. One potential application is in the treatment of cancer, as HBPP has been shown to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to determine the efficacy of HBPP in animal models and clinical trials. Another potential application is in the treatment of Alzheimer's disease, as HBPP has been shown to reduce the accumulation of amyloid beta plaques in the brain. Further studies are needed to determine the mechanism of action of HBPP in Alzheimer's disease and its potential as a therapeutic agent. Finally, HBPP may have potential applications in the treatment of other diseases, such as cardiovascular diseases and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of HBPP in these diseases.
Méthodes De Synthèse
HBPP is synthesized through a multistep process that involves the reaction of heptanal with benzoyl chloride, followed by the reaction of the resulting product with 4-bromobenzophenone. The final step involves the reaction of the intermediate product with 5-bromopentanoic acid. The synthesis of HBPP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
HBPP has been extensively studied for its potential therapeutic applications. Several studies have shown that HBPP has potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. HBPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta plaques in the brain.
Propriétés
Numéro CAS |
128596-01-0 |
|---|---|
Nom du produit |
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid |
Formule moléculaire |
C25H32O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5-[4-(4-heptylbenzoyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C25H32O3/c1-2-3-4-5-6-9-20-12-16-22(17-13-20)25(28)23-18-14-21(15-19-23)10-7-8-11-24(26)27/h12-19H,2-11H2,1H3,(H,26,27) |
Clé InChI |
IHFQGEDFEXGPFR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
Autres numéros CAS |
128596-01-0 |
Synonymes |
enzophenone-4'-heptyl-4-pentanoic acid BHPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




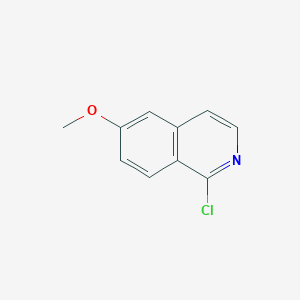
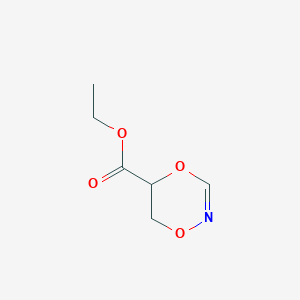

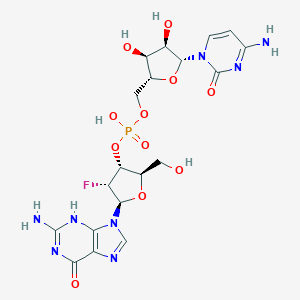
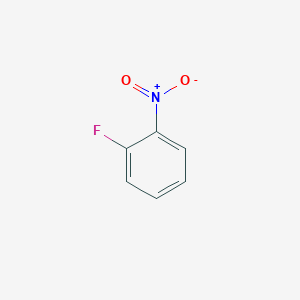
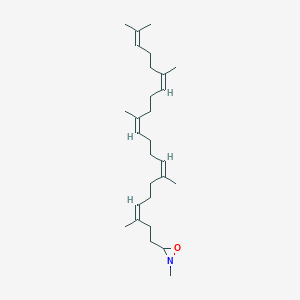
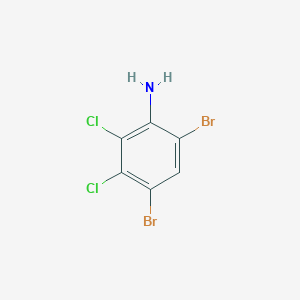
![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)
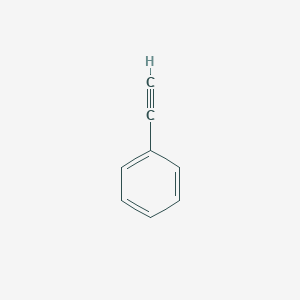
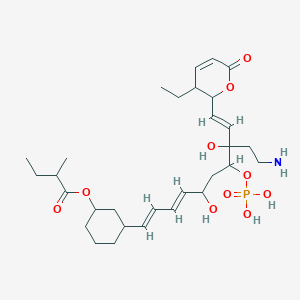
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
